Cas no 1554566-40-3 (1-(3-bromo-2-methylphenyl)prop-2-en-1-one)

1-(3-Bromo-2-methylphenyl)prop-2-en-1-one is a brominated aromatic enone compound characterized by its reactive α,β-unsaturated ketone functionality. The presence of both a bromo substituent and a methyl group on the phenyl ring enhances its utility as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and Michael additions. Its structural features make it valuable for constructing complex molecular frameworks in pharmaceuticals, agrochemicals, and materials science. The compound’s stability under standard conditions and well-defined reactivity profile ensure consistent performance in synthetic applications. High purity grades are available to meet rigorous research and industrial requirements.
1-(3-bromo-2-methylphenyl)prop-2-en-1-one structure
1554566-40-3 structure
Product name:1-(3-bromo-2-methylphenyl)prop-2-en-1-one
CAS No:1554566-40-3
MF:C10H9BrO
MW:225.081862211227
CID:5893452
PubChem ID:83957388

1-(3-bromo-2-methylphenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromo-2-methylphenyl)prop-2-en-1-one
    • 1554566-40-3
    • EN300-1894750
    • Inchi: 1S/C10H9BrO/c1-3-10(12)8-5-4-6-9(11)7(8)2/h3-6H,1H2,2H3
    • InChI Key: BXIMVXKIKNOQMV-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(C(C=C)=O)=C1C

Computed Properties

  • Exact Mass: 223.98368g/mol
  • Monoisotopic Mass: 223.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 3.3

1-(3-bromo-2-methylphenyl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1894750-2.5g
1-(3-bromo-2-methylphenyl)prop-2-en-1-one
1554566-40-3
2.5g
$1650.0 2023-09-18
Enamine
EN300-1894750-1g
1-(3-bromo-2-methylphenyl)prop-2-en-1-one
1554566-40-3
1g
$842.0 2023-09-18
Enamine
EN300-1894750-0.1g
1-(3-bromo-2-methylphenyl)prop-2-en-1-one
1554566-40-3
0.1g
$741.0 2023-09-18
Enamine
EN300-1894750-1.0g
1-(3-bromo-2-methylphenyl)prop-2-en-1-one
1554566-40-3
1g
$1129.0 2023-06-01
Enamine
EN300-1894750-10g
1-(3-bromo-2-methylphenyl)prop-2-en-1-one
1554566-40-3
10g
$3622.0 2023-09-18
Enamine
EN300-1894750-10.0g
1-(3-bromo-2-methylphenyl)prop-2-en-1-one
1554566-40-3
10g
$4852.0 2023-06-01
Enamine
EN300-1894750-0.25g
1-(3-bromo-2-methylphenyl)prop-2-en-1-one
1554566-40-3
0.25g
$774.0 2023-09-18
Enamine
EN300-1894750-0.5g
1-(3-bromo-2-methylphenyl)prop-2-en-1-one
1554566-40-3
0.5g
$809.0 2023-09-18
Enamine
EN300-1894750-5.0g
1-(3-bromo-2-methylphenyl)prop-2-en-1-one
1554566-40-3
5g
$3273.0 2023-06-01
Enamine
EN300-1894750-0.05g
1-(3-bromo-2-methylphenyl)prop-2-en-1-one
1554566-40-3
0.05g
$707.0 2023-09-18

Additional information on 1-(3-bromo-2-methylphenyl)prop-2-en-1-one

1-(3-bromo-2-methylphenyl)prop-2-en-1-one (CAS No. 1554566-40-3): An Overview of Its Structure, Synthesis, and Applications

1-(3-bromo-2-methylphenyl)prop-2-en-1-one (CAS No. 1554566-40-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its 3-bromo-2-methylphenyl substituent and a prop-2-en-1-one functional group, which together confer it with distinct chemical properties and reactivity.

The molecular formula of 1-(3-bromo-2-methylphenyl)prop-2-en-1-one is C10H9OBr, and its molecular weight is 227.08 g/mol. The compound exists as a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its structural features make it an attractive building block for the synthesis of more complex molecules.

In the realm of organic synthesis, 1-(3-bromo-2-methylphenyl)prop-2-en-1-one has been utilized as a key intermediate in the preparation of various bioactive compounds. For instance, recent studies have demonstrated its utility in the synthesis of heterocyclic compounds with potential therapeutic applications. One notable example is its use in the synthesis of substituted pyridines and pyrimidines, which are known for their antiviral and anticancer activities.

The synthetic routes for preparing 1-(3-bromo-2-methylphenyl)prop-2-en-1-one have been extensively explored in the literature. One common method involves the condensation of 3-bromo-2-methylbenzaldehyde with malononitrile followed by hydrolysis and decarboxylation. Another approach involves the reaction of 3-bromo-2-methylbenzoyl chloride with acrylonitrile under appropriate conditions. These synthetic strategies have been optimized to achieve high yields and purity, making the compound readily available for further research and development.

Beyond its role as a synthetic intermediate, 1-(3-bromo-2-methylphenyl)prop-2-en-1-one has also shown promise in materials science. Recent studies have explored its use in the development of functional polymers and coatings. For example, it has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The presence of the bromine atom in the molecule provides opportunities for further functionalization through various chemical reactions, such as substitution and elimination reactions.

In the pharmaceutical industry, 1-(3-bromo-2-methylphenyl)prop-2-en-1-one has been investigated for its potential biological activities. Preliminary studies have indicated that it exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for drug discovery. Additionally, its ability to undergo selective transformations makes it a valuable starting material for the synthesis of drug candidates with improved pharmacological profiles.

The environmental impact of 1-(3-bromo-2-methylphenyl)prop-2-en-1-one has also been a subject of interest. Research efforts have focused on developing green synthetic methods to minimize the environmental footprint associated with its production. For instance, catalytic systems using metal-free or metal-based catalysts have been developed to achieve efficient and sustainable synthesis routes. These advancements not only contribute to the sustainability of chemical processes but also align with global efforts to reduce environmental pollution.

In conclusion, 1-(3-bromo-2-methylphenyl)prop-2-en-1-one (CAS No. 1554566-40-3) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable building block in organic synthesis, while its biological activities offer promising avenues for drug discovery and development. As research continues to advance, it is likely that new applications and insights into this compound will emerge, further solidifying its importance in the field of chemistry.

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